molecular formula C11H13ClN2O3 B11020438 N-(2-chloro-5-nitrophenyl)-2-methylbutanamide

N-(2-chloro-5-nitrophenyl)-2-methylbutanamide

Cat. No.: B11020438
M. Wt: 256.68 g/mol
InChI Key: IDRPRRKCCRJQMC-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methylbutanamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, attached to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-methylbutanamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methylbutanamide involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanamide moiety. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H13ClN2O3/c1-3-7(2)11(15)13-10-6-8(14(16)17)4-5-9(10)12/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

IDRPRRKCCRJQMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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